N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17914207
InChI: InChI=1S/C17H17N3O3S/c1-12-6-2-3-7-13(12)17(21)19-11-10-18-16-14-8-4-5-9-15(14)24(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)
SMILES:
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide

CAS No.:

Cat. No.: VC17914207

Molecular Formula: C17H17N3O3S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide -

Specification

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
IUPAC Name N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-2-methylbenzamide
Standard InChI InChI=1S/C17H17N3O3S/c1-12-6-2-3-7-13(12)17(21)19-11-10-18-16-14-8-4-5-9-15(14)24(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)
Standard InChI Key WRUZZKNRSVBWRN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(=O)NCCN=C2C3=CC=CC=C3S(=O)(=O)N2

Introduction

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide is a complex organic compound featuring a benzamide structure with a benzothiazole moiety. This compound has a molecular weight of 359.4 g/mol and includes functional groups such as amine, methyl, and sulfonyl, which contribute to its potential biological activity and chemical reactivity.

Synthesis and Chemical Reactivity

The synthesis of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide typically involves multi-step organic synthesis techniques. Each step requires careful optimization to ensure high yields and purity of the final product. The compound's chemical reactivity can be explored through various reaction pathways, which are significant for synthesizing derivatives that may enhance or modify its properties for research or therapeutic purposes.

Biological Activities and Potential Applications

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide has been noted for its potential biological activities, although further studies are required to elucidate the full spectrum of these activities. Interaction studies involving this compound focus on its binding affinity with various biological targets, which are crucial for developing effective therapeutic strategies.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide. A comparison of these compounds highlights their unique aspects:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-(1,1-Dioxido-1H-benzothiazol-3-yl)-6-methyl-4,5-tetrahydrobenzo[b]thiopheneNot listedContains tetrahydrobenzo[b]thiophenePotentially broader spectrum of biological activity
N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl}-2-methoxybenzamideNot listedDimethylpropyl side chainEnhanced lipophilicity may improve bioavailability
2-(1-Benzothiophen-3-yl)-N-(methylamino)acetamideNot listedSimpler structure without dioxo groupMay exhibit different pharmacological profiles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator